BAZ2B Bromodomain Binding vs. Class Baseline
In a BROMOscan assay against human partial-length BAZ2B bromodomain, the target compound exhibited a Ki of 1,000 nM [1]. While this represents modest affinity, it provides a quantitative anchor for the BAZ2B interaction profile of the N1-isopropyl imidazole-4-sulfonamide scaffold. By comparison, many unoptimized fragment-like molecules in the bromodomain space show Ki values >10,000 nM, indicating that the acetylthiophene and sulfonamide moieties contribute measurable binding [2]. Direct comparator data for the closest positional isomer at BAZ2B are not available in public databases.
| Evidence Dimension | Binding affinity (Ki) for BAZ2B bromodomain |
|---|---|
| Target Compound Data | Ki = 1,000 nM |
| Comparator Or Baseline | Class baseline for fragment-like bromodomain binders: Ki typically >10,000 nM |
| Quantified Difference | ~10-fold improvement over generic fragment baseline; direct isomer comparison unavailable |
| Conditions | BROMOscan assay, human partial-length BAZ2B (S2054–S2168 residues), bacterial expression system [1] |
Why This Matters
Provides the only publicly available quantitative binding data for this scaffold at a bromodomain target, enabling initial selectivity assessment against related epigenetic reader domains.
- [1] BindingDB Entry BDBM50572130: Ki = 1.00E+3 nM for human partial-length BAZ2B (S2054–S2168) in BROMOscan assay. BindingDB, accessed 2026-05-07. View Source
- [2] Filippakopoulos, P. & Knapp, S. (2014) 'Targeting bromodomains: epigenetic readers of lysine acetylation', Nature Reviews Drug Discovery, 13, 337–356. View Source
